Octachlorobiphenylene

Description

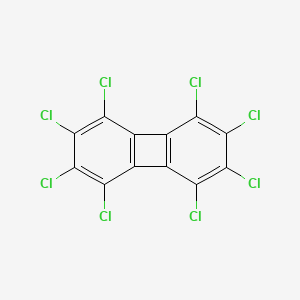

Octachlorobiphenylene (C₁₂Cl₈) is a highly chlorinated aromatic compound characterized by a biphenyl backbone substituted with eight chlorine atoms. While the term "biphenylene" typically refers to a fused bicyclic system, the evidence provided focuses on chlorinated biphenyl derivatives, which are structurally distinct but share similarities in environmental persistence and toxicity . Octachlorobiphenyl (a PCB congener) has been historically used in industrial applications, such as dielectric fluids and plasticizers, but its production has been phased out under international regulations like the Stockholm Convention .

Properties

CAS No. |

7090-45-1 |

|---|---|

Molecular Formula |

C12Cl8 |

Molecular Weight |

427.7 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,8-octachlorobiphenylene |

InChI |

InChI=1S/C12Cl8/c13-5-1-2(6(14)10(18)9(5)17)4-3(1)7(15)11(19)12(20)8(4)16 |

InChI Key |

JXNBEAAYOKCGFR-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Octachlorobiphenylene can be synthesized through the chlorination of biphenylene. One common method involves the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is typically carried out under controlled conditions, with the biphenylene substrate being exposed to UV light to facilitate the chlorination process . The reaction mixture is then subjected to purification steps, such as liquid chromatography, to isolate the desired this compound product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale chlorination processes similar to those used in laboratory synthesis. Industrial production would likely require optimization of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Octachlorobiphenylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of chlorinated biphenylene oxides.

Reduction: Reduction reactions can be carried out to remove chlorine atoms, resulting in less chlorinated biphenylene derivatives.

Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated biphenylene derivatives, such as tetrachlorobiphenylene and hexachlorobiphenylene, depending on the extent of the reaction.

Scientific Research Applications

Octachlorobiphenylene has several scientific research applications:

Environmental Monitoring: It is used as a marker compound to track polychlorinated biphenylene contamination in air, water, soil, and sediment samples.

Toxicological Studies: Researchers study its potential effects on biological systems, including its interactions with cellular processes and hormonal functions.

Analytical Chemistry: It is used in the development of analytical methods for detecting and quantifying polychlorinated biphenylenes in environmental and biological samples.

Mechanism of Action

The mechanism of action of octachlorobiphenylene involves its interaction with cellular components and enzymes. Due to its high chlorine content, it can disrupt cellular processes by interfering with membrane integrity and enzyme function. The exact molecular targets and pathways involved are still under investigation, but it is known to affect hormonal functions and potentially contribute to the development of diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare octachlorobiphenylene (assumed analogous to octachlorobiphenyl) with three related compounds: octachlorodibenzodioxin , octachlorodibenzofuran , and octabromobiphenyl ether . These compounds differ in core structure, halogenation, and applications but share concerns regarding toxicity and environmental impact.

Key Comparative Insights:

Structural Differences :

- Octachlorobiphenyl : Two benzene rings linked by a single bond with chlorine substituents.

- Octachlorodibenzodioxin/furan : Fused oxygen-containing rings (dioxin or furan backbone) with chlorine atoms. These structures enhance stability and toxicity .

- Octabromobiphenyl ether : Bromine substituents on a biphenyl ether scaffold, offering flame-retardant properties .

Environmental Persistence :

All four compounds exhibit long half-lives in soil and water. Chlorinated dioxins/furans and PCBs resist microbial degradation, while brominated ethers (e.g., Octa-BDE) persist in sediments and biota .

Toxicity Mechanisms: Chlorinated compounds: Bind to the aryl hydrocarbon receptor (AhR), triggering oxidative stress and carcinogenic pathways. Octachlorodibenzodioxin is ~100,000 times more toxic than octachlorobiphenyl . Brominated ethers: Disrupt thyroid hormone signaling and neuronal development, even at sublethal doses .

Regulatory Status: Octachlorobiphenyl and Octa-BDE are restricted under the Stockholm Convention. Octachlorodibenzodioxin is classified as a Group 1 carcinogen by the IARC .

Research Findings and Data Gaps

Synthesis and Detection :

While details oligophenylene synthesis via cross-coupling , chlorinated analogs like this compound are typically synthesized via electrophilic substitution or as byproducts of industrial processes. Advanced detection methods (e.g., HRMS) are critical for identifying trace quantities in environmental samples .

Ecotoxicological Studies: Octachlorodibenzodioxin has been detected in fish tissues at concentrations as low as 0.038 pg/g wet weight, highlighting bioaccumulation risks .

Comparative studies on the photodegradation pathways of chlorinated vs. brominated compounds are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.